molecular formula C7H10O2 B14254594 8-Oxabicyclo[5.1.0]octan-4-one CAS No. 420787-45-7

8-Oxabicyclo[5.1.0]octan-4-one

Cat. No.: B14254594
CAS No.: 420787-45-7
M. Wt: 126.15 g/mol
InChI Key: JYNJEHKETRJGQH-UHFFFAOYSA-N
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Description

8-Oxabicyclo[510]octan-4-one is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[5.1.0]octan-4-one can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure this compound under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[5.1.0]octan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) for oxidation and rearrangement reactions . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reaction yields 8-oxabicyclo[3.2.1]octanes and their analogs .

Scientific Research Applications

8-Oxabicyclo[5.1.0]octan-4-one has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[5.1.0]octan-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the oxygen atom in the bicyclic ring system, which can participate in nucleophilic and electrophilic reactions. The specific pathways and targets depend on the context of its application, such as in enzyme-catalyzed reactions or synthetic transformations.

Comparison with Similar Compounds

8-Oxabicyclo[5.1.0]octan-4-one can be compared with other similar bicyclic compounds, such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane These compounds share structural similarities but differ in their ring sizes and the positioning of the oxygen atom The unique structure of 8-Oxabicyclo[51

Properties

CAS No.

420787-45-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

8-oxabicyclo[5.1.0]octan-4-one

InChI

InChI=1S/C7H10O2/c8-5-1-3-6-7(9-6)4-2-5/h6-7H,1-4H2

InChI Key

JYNJEHKETRJGQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC2C1O2

Origin of Product

United States

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